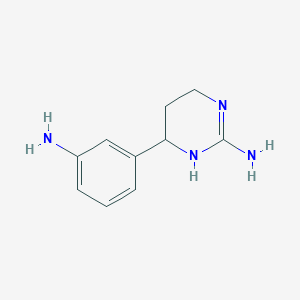
6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic organic compound that features a tetrahydropyrimidine ring substituted with an aminophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminobenzaldehyde with guanidine under acidic conditions to form the desired tetrahydropyrimidine ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aminophenyl group can yield nitro derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mécanisme D'action
The mechanism of action of 6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(3-Aminophenyl)-2,3,4,5-tetrahydropyridazin-3-one: This compound has a similar structure but features a pyridazinone ring instead of a tetrahydropyrimidine ring.
5-(3-Aminophenyl)-2-(2-thienyl)pyridine: This compound contains a thienyl-pyridine moiety and is used in coordination chemistry.
Uniqueness
6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its tetrahydropyrimidine ring, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C10H14N4 |
|---|---|
Poids moléculaire |
190.25 g/mol |
Nom IUPAC |
6-(3-aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C10H14N4/c11-8-3-1-2-7(6-8)9-4-5-13-10(12)14-9/h1-3,6,9H,4-5,11H2,(H3,12,13,14) |
Clé InChI |
YOONREHDPPMGCY-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(NC1C2=CC(=CC=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine](/img/structure/B13065105.png)
![N'-hydroxy-2-[(propan-2-yl)amino]ethanimidamide](/img/structure/B13065109.png)

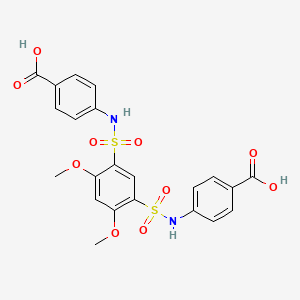
![[5-(4-Fluorophenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13065137.png)
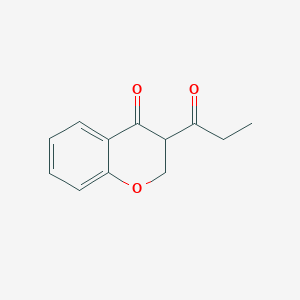
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13065139.png)
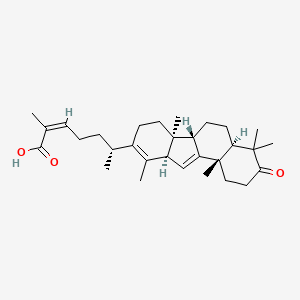
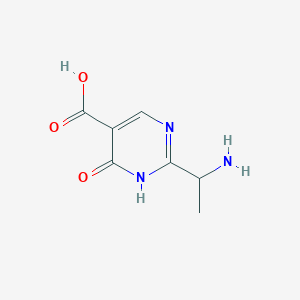
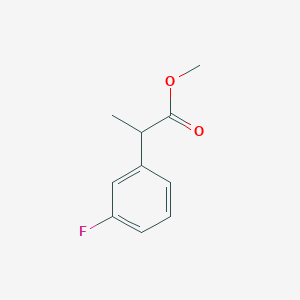
![{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13065170.png)
![4-Fluoro-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13065189.png)
